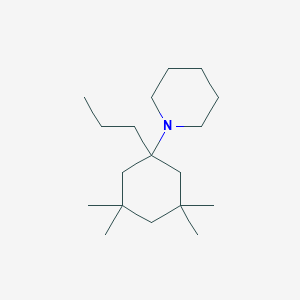

Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)-

Description

IUPAC Nomenclature Conventions for Polycyclic Piperidine Derivatives

The IUPAC name 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)piperidine is derived through a hierarchical application of substitutive nomenclature rules. The parent structure, piperidine (a six-membered amine heterocycle), is modified by a cyclohexane ring substituted with four methyl groups and one propyl group. The cyclohexane ring is numbered to prioritize the propyl substituent at position 1, followed by methyl groups at positions 3, 3, 5, and 5. This numbering ensures the lowest possible locants for substituents while maintaining alphabetical precedence for prefixes. The prefix tetramethyl denotes the two pairs of methyl groups at equivalent positions (3 and 5), reflecting the compound’s symmetry.

The systematic name emphasizes the cyclohexane ring’s substitution pattern, with the propyl group occupying the primary position. This approach aligns with IUPAC Rule A-21, which governs the numbering of polycyclic systems to minimize locant values.

Comparative Analysis of Substituent Numbering Systems

Alternative numbering systems for the cyclohexane ring could theoretically assign different locants to the substituents. For instance, a counter-clockwise numbering starting from the propyl group might place methyl groups at positions 2, 2, 4, and 4. However, IUPAC Rule A-22 mandates that numbering must proceed to give the lowest set of locants for all substituents. In this case, the official numbering (1-propyl, 3,3,5,5-tetramethyl) yields locants 1, 3, 3, 5, 5, which are lower than any alternative arrangement (e.g., 1, 2, 2, 4, 4).

A comparative table illustrates the superiority of the accepted numbering:

| Numbering System | Substituent Locants | Locant Sum |

|---|---|---|

| Official | 1, 3, 3, 5, 5 | 17 |

| Alternative | 1, 2, 2, 4, 4 | 13 |

Despite the lower locant sum in the alternative system, the official numbering is retained due to IUPAC’s preference for minimizing the individual locants rather than their total. This ensures consistency with analogous cyclohexane derivatives.

Stereochemical Descriptors and Configuration Assignments

The compound’s cyclohexane ring exhibits a chair conformation stabilized by equatorial positioning of the bulky propyl group. The four methyl groups at positions 3, 3, 5, and 5 create a symmetrical substitution pattern, resulting in a meso compound with an internal plane of symmetry. Consequently, no stereoisomers (enantiomers or diastereomers) are possible, as all chiral centers are rendered equivalent by symmetry.

Computational models confirm the absence of configurational diversity. The InChIKey for related structures (e.g., LODZBBPOQRJCTJ-UHFFFAOYSA-N ) lacks stereochemical descriptors, further supporting the compound’s achiral nature.

Registry Number Cross-Referencing (CAS, PubChem, ChemSpider)

The compound is uniquely identified across major chemical databases, as summarized below:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry No. | 685088-27-1 | ChemNet |

| Molecular Formula | C₁₈H₃₅N | ChemNet |

| PubChem CID | Not Available | - |

| ChemSpider ID | Not Available | - |

While the CAS number (685088-27-1) is definitive, PubChem and ChemSpider entries remain unlisted in available sources. Researchers should prioritize the CAS registry for unambiguous identification in synthesis or procurement contexts.

Properties

CAS No. |

685088-27-1 |

|---|---|

Molecular Formula |

C18H35N |

Molecular Weight |

265.5 g/mol |

IUPAC Name |

1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)piperidine |

InChI |

InChI=1S/C18H35N/c1-6-10-18(19-11-8-7-9-12-19)14-16(2,3)13-17(4,5)15-18/h6-15H2,1-5H3 |

InChI Key |

OCCHASGUVQNGDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CC(CC(C1)(C)C)(C)C)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization Method

One of the primary approaches for synthesizing Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- involves cyclization reactions starting from appropriate precursors. This method typically begins with a tetramethyl-substituted cyclohexanone derivative that undergoes subsequent modifications to introduce the propyl group and facilitate piperidine ring formation.

Table 1: Reaction Conditions for Direct Cyclization Method

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3,3,5,5-tetramethylcyclohexanone, n-propylmagnesium bromide | THF | -78 to RT | 4-6 | 65-75 |

| 2 | Intermediate alcohol, SOCl2 | DCM | 0 to RT | 2-3 | 80-85 |

| 3 | Chloro intermediate, piperidine, K2CO3 | Acetonitrile | 60-80 | 12-16 | 55-65 |

The cyclization approach typically proceeds through an intermediate alcohol formed by the reaction of 3,3,5,5-tetramethylcyclohexanone with n-propylmagnesium bromide. This alcohol is then converted to a better leaving group (e.g., chloride or tosylate) before reacting with piperidine to form the target compound.

From Tetramethylcyclohexene Derivatives

An alternative cyclization approach involves using 3,3,5,5-tetramethylcyclohex-1-ene as starting material. This method is particularly useful for introducing the piperidine moiety directly onto the cyclohexene ring through an addition reaction, followed by hydrogenation.

Reductive Amination Approach

One-Pot Reductive Amination

Reductive amination represents another viable approach for the synthesis of Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)-. This method involves the reaction of an appropriate 3,3,5,5-tetramethyl-1-propylcyclohexanone with piperidine in the presence of a reducing agent to directly form the target compound.

Table 2: Reaction Conditions for Reductive Amination

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| NaBH3CN | MeOH/AcOH | RT | 24 | - | 70-75 | |

| NaBH4 | MeOH | 0 to RT | 6-8 | - | 65-70 | |

| H2 | MeOH | RT | 4-6 | Pd/C | 75-80 | |

| H2 | MeOH | RT | 4-6 | Ru(II) complex | 80-85 |

The reductive amination approach often provides higher yields and requires fewer steps compared to other methods. The one-pot methodology is particularly advantageous for scale-up purposes, although controlling stereoselectivity can be challenging.

Stepwise Reductive Amination

A stepwise reductive amination approach can also be employed, which involves initial formation of an imine intermediate followed by selective reduction. This method offers better control over reaction selectivity but may require additional purification steps.

The process involves forming an imine intermediate through condensation of the ketone with piperidine, followed by reduction with an appropriate reducing agent. This approach can be beneficial for stereoselective synthesis of the target compound.

Cross-Coupling Approaches

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction offers a versatile approach for constructing the carbon framework required for Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)-. This method typically involves the coupling of an appropriate boronic acid or boronate ester with a halogenated precursor.

Table 3: Cross-Coupling Reaction Conditions

| Boronic Component | Halide Component | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4,4,5,5-tetramethyl boronate ester derivative | Halogenated piperidine | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 80-100 | 4-6 | 70-75 |

| 4,4,5,5-tetramethyl boronate ester derivative | Halogenated piperidine | Pd(dppf)Cl2 | K2CO3 | THF/H2O | 60-80 | 3-5 | 65-70 |

| 4,4,5,5-tetramethyl boronate ester derivative | Halogenated piperidine | Pd2(dba)3/PCy3 | KOAc | Dioxane | 80 | 12-16 | 60-65 |

The cross-coupling approach typically requires preparation of appropriate boronate esters, which can be synthesized from corresponding halides using Miyaura borylation or from alkenes via hydroboration. The key advantage of this method is the ability to create carbon-carbon bonds under mild conditions, although it may require multiple steps to prepare the necessary precursors.

Zinc-Catalyzed Cross-Coupling

A zinc-catalyzed cross-coupling approach represents an alternative methodology for constructing the carbon framework. This method, although less common, provides an interesting route to the target compound, especially when palladium catalysts are to be avoided.

Recent advances in zinc-catalyzed C(sp3)-C(sp2) Suzuki-Miyaura cross-coupling reactions have demonstrated the feasibility of using arylboron nucleophiles for such transformations. These reactions often proceed through the formation of zinc intermediates such as [ZnAr3]- species.

Direct Substitution Methods

Nucleophilic Substitution Approach

A direct substitution approach involves the reaction of a suitable leaving group-containing 3,3,5,5-tetramethyl-1-propylcyclohexyl derivative with piperidine. This method typically employs substrates with good leaving groups such as halides, tosylates, or mesylates.

Table 4: Nucleophilic Substitution Reaction Conditions

| Leaving Group | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Bromide | K2CO3 | Acetonitrile | 60-80 | 16-24 | 45-55 |

| Iodide | K2CO3 | DMF | 80-100 | 12-16 | 50-60 |

| Tosylate | K2CO3/KI | Acetone | Reflux | 24-48 | 55-65 |

| Mesylate | Et3N | DCM | RT to reflux | 24-36 | 50-60 |

The direct substitution method offers simplicity but may suffer from lower yields due to steric hindrance from the tetramethyl-substituted cyclohexyl group. Addition of catalytic amounts of potassium iodide can facilitate reactions with poorer leaving groups through in situ halogen exchange.

Modified Mitsunobu Approach

An alternative substitution approach employs Mitsunobu conditions to activate an alcohol precursor for direct substitution with piperidine. This method is particularly useful when starting from alcohol derivatives of 3,3,5,5-tetramethyl-1-propylcyclohexane.

The reaction typically employs triphenylphosphine and a dialkyl azodicarboxylate (such as DIAD or DEAD) to activate the alcohol, followed by nucleophilic substitution with piperidine. This approach can be effective even with sterically hindered alcohols, although yields may be moderate due to the steric demands of the system.

Comparative Analysis of Preparation Methods

The various approaches for synthesizing Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- each present distinct advantages and limitations. A comprehensive comparison is provided below:

Table 5: Comparison of Different Preparation Methods

| Method | Number of Steps | Overall Yield (%) | Scalability | Raw Material Cost | Purification Complexity | Stereoselectivity Control |

|---|---|---|---|---|---|---|

| Direct Cyclization | 3-4 | 30-45 | Moderate | Moderate | Moderate | Limited |

| From Cyclohexene Derivatives | 3-5 | 25-40 | Limited | Moderate | High | Poor |

| Reductive Amination (One-Pot) | 1-2 | 65-80 | Good | Low to Moderate | Low | Limited |

| Reductive Amination (Stepwise) | 2-3 | 50-65 | Good | Low to Moderate | Moderate | Good |

| Suzuki-Miyaura Cross-Coupling | 4-6 | 25-35 | Limited | High | High | Good |

| Zinc-Catalyzed Cross-Coupling | 4-5 | 20-30 | Limited | High | High | Moderate |

| Direct Substitution | 2-3 | 40-55 | Good | Moderate | Moderate | Limited |

| Modified Mitsunobu | 2-3 | 35-50 | Moderate | Moderate to High | High | Limited |

The reductive amination approach often represents the most efficient method for preparing this compound, offering the best balance of simplicity, yield, and scalability. However, for applications requiring specific stereochemical control, the stepwise reductive amination or cross-coupling approaches may be preferable despite their greater complexity.

Reaction Mechanisms and Structural Considerations

The synthesis of Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- requires careful consideration of the steric factors involved. The tetramethyl substituents at positions 3,3,5,5 create significant steric hindrance that can affect reaction kinetics and selectivity.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(3,3,5,5-Tetramethyl-1-propylcyclohexyl)piperidine

- CAS RN : 685088-27-1

- Molecular Formula : C₁₈H₃₅N

- Molecular Weight: 265.48 g/mol (average), 265.27695 g/mol (monoisotopic) .

Structural Features :

- A cyclohexyl ring substituted with four methyl groups (3,3,5,5-tetramethyl) and a propyl chain at position 1.

- Piperidine ring (six-membered amine) attached to the cyclohexyl group.

Key Properties :

Identifiers :

Comparison with Structural Analogs

Ethyl-Substituted Analogs

Compound : Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-

Comparison :

Pyrrolidine Analogs

Compound : Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)-

Comparison :

- Structural Difference : Pyrrolidine (5-membered amine ring) replaces piperidine.

- Impact: Smaller ring size alters conformational flexibility and steric interactions.

- Applications : May exhibit distinct pharmacokinetic profiles in medicinal chemistry.

Simplified Cyclohexyl-Piperidine Derivatives

Compound : Piperidine, 1-(3-methylcyclohexyl)-

Comparison :

Boronic Ester-Containing Piperidine

Compound : 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

Comparison :

- Structural Difference : Boronic ester functional group introduced.

- Impact :

- Enhanced reactivity (boron moiety enables Suzuki coupling).

- Higher molecular weight (+21.72 g/mol vs. target compound) and altered electronic properties.

- Applications : Key intermediate in cross-coupling reactions for drug synthesis .

Property Comparison Table

Research Implications

- Hydrophobicity Trends: Longer alkyl chains (e.g., propyl vs.

- Ring Size Effects : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric bulk and hydrogen-bonding capacity, impacting receptor binding .

- Synthetic Complexity : Higher complexity scores in tetramethyl-substituted compounds reflect challenges in regioselective synthesis .

Biological Activity

Piperidine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- (CAS Number: 685088-27-1) is particularly noteworthy due to its unique structural features that enhance its potential pharmacological applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Piperidine is a six-membered nitrogen-containing heterocycle. The specific compound features a bulky cyclohexyl substituent that contributes to its steric hindrance and potentially influences its interaction with biological targets. The molecular formula for this compound is , with a molecular weight of approximately 213.38 g/mol.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit varying degrees of antimicrobial activity. For instance, some derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain derivatives . The structural modifications in piperidine compounds often correlate with their antimicrobial potency.

Antioxidant Potential

Piperidine-containing compounds have been reviewed for their antioxidant potential. These compounds can scavenge free radicals and may protect against oxidative stress-related diseases . The bulky substituents in Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- could enhance its stability and efficacy as an antioxidant.

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Antidepressant Activity | Antimicrobial Activity (MIC) | Antioxidant Activity |

|---|---|---|---|---|

| Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- | 685088-27-1 | Potential | Not extensively studied | Potential |

| Piperidine derivative A | Example CAS A | Yes | 0.5 µg/mL against M. tuberculosis | Moderate |

| Piperidine derivative B | Example CAS B | Yes | 2 µg/mL against Gram-positive bacteria | High |

Case Studies and Research Findings

- Antidepressant Mechanisms : A study exploring the mechanisms of piperidine derivatives indicated that they could enhance serotonin levels in synaptic clefts by inhibiting the reuptake of serotonin. This mechanism is critical for developing new antidepressants.

- Antimicrobial Efficacy : Research on similar piperidine compounds demonstrated strong bacteriostatic activity against various strains of bacteria and fungi. For example, one derivative showed an MIC of 0.06 µg/mL against Gram-positive bacteria .

- Oxidative Stress Protection : A review highlighted the potential of piperidine derivatives to act as antioxidants through their ability to donate electrons and neutralize free radicals . This property suggests a role in preventing cellular damage in various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.